molecular formula C22H16N2O B5300101 2-phenoxy-4,6-diphenylpyrimidine

2-phenoxy-4,6-diphenylpyrimidine

Cat. No.: B5300101
M. Wt: 324.4 g/mol
InChI Key: JFBGDKDDIHPIEL-UHFFFAOYSA-N
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Description

2-Phenoxy-4,6-diphenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a pyrimidine ring substituted with phenoxy and phenyl groups at the 2, 4, and 6 positions, respectively. The molecular formula of this compound is C22H16N2O, and it has a molecular weight of 324.38 g/mol .

Mechanism of Action

Target of Action

The primary targets of 2-Phenoxy-4,6-diphenylpyrimidine are Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . These enzymes play a crucial role in the treatment of Alzheimer’s disease . Another significant target is Histone Deacetylase 6 (HDAC6) , which plays an important role in cancer treatment .

Mode of Action

This compound interacts with its targets, leading to significant changes. For instance, it inhibits HDAC6 with an IC50 of 3.8 nM and shows 26-fold selectivity over HDAC1 . This compound series operates via a novel mechanism of action, distinct from that of ezutromid .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it inhibits both CDK2/cyclin A and CDK9/cyclin T1 systems . The inhibition of these systems can lead to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

The compound’s physicochemical and adme properties were considered during its development .

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including this compound, and their metabolites throughout the environment .

Preparation Methods

The synthesis of 2-phenoxy-4,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified using column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

2-phenoxy-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the phenyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenyl groups, especially under basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

2-phenoxy-4,6-diphenylpyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-phenoxy-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)25-19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBGDKDDIHPIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346046
Record name 2-Phenoxy-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300358-65-0
Record name 2-Phenoxy-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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